molecular formula C17H15ClO4 B508167 (2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid CAS No. 512809-94-8

(2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid

Cat. No.: B508167
CAS No.: 512809-94-8
M. Wt: 318.7 g/mol
InChI Key: QYEFTSSKRKWPDA-UHFFFAOYSA-N
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Description

(2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid is an organic compound characterized by its complex structure, which includes a chlorophenoxy group, a methoxyphenyl group, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 4-methoxybenzaldehyde.

    Formation of Intermediate: The first step involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol.

    Aldol Condensation: The intermediate is then subjected to an aldol condensation with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone.

    Oxidation: The chalcone is oxidized using an oxidizing agent like potassium permanganate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to the corresponding saturated acid.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Saturated carboxylic acids.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.

    (2E)-3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid: Contains a fluorine atom in place of chlorine.

    (2E)-3-{3-[(4-methylphenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid: Features a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenoxy group in (2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

3-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-21-16-8-2-12(3-9-17(19)20)10-13(16)11-22-15-6-4-14(18)5-7-15/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEFTSSKRKWPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166491
Record name 2-Propenoic acid, 3-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-94-8
Record name 2-Propenoic acid, 3-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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